Lisinopril S,S,S-Diketopiperazine
Overview
Description
Lisinopril S,S,S-Diketopiperazine is a certified reference material and pharmaceutical secondary standard . It is related to Lisinopril , an orally active angiotensin-converting enzyme (ACE) inhibitor .
Synthesis Analysis
This product is developed by SynThink’s R&D team using various organic synthesis and analytical techniques . It is used in monitoring and controlling impurity levels in Lisinopril and its related formulations as per International Conference on Harmonization (ICH) formulated guidelines .Molecular Structure Analysis
The empirical formula of Lisinopril S,S,S-Diketopiperazine is C21H29N3O4 . The synonyms for this compound include (S)-2- { (3S,8aS)-3- (4-Aminobutyl)-1,4-dioxohexahydropyrrolo [1,2-a]pyrazin-2 (1H)-yl}-4-phenylbutanoic acid, and (2S)-2- [ (3S,8aS)-3- (4-Aminobutyl)-1,4-dioxohexahydropyrrolo [1,2-a]pyrazin-2 (1H)-yl]-4-phenylbutanoic acid .Chemical Reactions Analysis
As a certified reference material and pharmaceutical secondary standard, Lisinopril S,S,S-Diketopiperazine is suitable for use in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .Physical And Chemical Properties Analysis
The CAS Number of Lisinopril S,S,S-Diketopiperazine is 328385-86-0 . The molecular weight is 387.47 . The product is stored at a temperature of 2-8°C .Scientific Research Applications
Pharmaceutical Reference Standard
Lisinopril S,S,S-Diketopiperazine serves as a pharmaceutical secondary standard and certified reference material . It is utilized in quality control to ensure the purity, potency, and consistency of pharmaceutical products. This compound is particularly important for calibrating analytical instruments and validating analytical methods in pharmaceutical analysis.
Pharma Release Testing
This compound is employed in pharma release testing , which is a critical step in the pharmaceutical industry to confirm that the final product meets the required specifications for release to the market. It ensures that every batch of medication released is safe for consumer use.
Method Development for Qualitative and Quantitative Analyses
Researchers use Lisinopril S,S,S-Diketopiperazine in the development of analytical methods . These methods are essential for the qualitative and quantitative determination of pharmaceutical compounds in both raw materials and finished products.
Food and Beverage Quality Control Testing
Beyond pharmaceuticals, Lisinopril S,S,S-Diketopiperazine is applicable in the food and beverage industry for quality control testing . It helps in the analysis of various components and contaminants to ensure the safety and quality of food and beverages.
Calibration Requirements
In scientific research, calibration is vital for the accuracy of experiments. Lisinopril S,S,S-Diketopiperazine is used to calibrate equipment, ensuring that measurements are accurate and reliable across different experiments and research studies .
Pharmacological Research
As an impurity of Lisinopril, this diketopiperazine variant is significant in pharmacological research. It helps in understanding the pharmacokinetics and pharmacodynamics of Lisinopril, as well as its metabolism and potential side effects .
Toxicological Studies
Lisinopril S,S,S-Diketopiperazine can be used in toxicological studies to assess the safety profile of Lisinopril. It aids in identifying any toxic metabolites and understanding their effects on the human body .
Impurity Profiling
In the pharmaceutical industry, impurity profiling is crucial for drug safety. Lisinopril S,S,S-Diketopiperazine, being an impurity itself, is used to develop methods for detecting and quantifying impurities in Lisinopril preparations .
Mechanism of Action
Target of Action
Lisinopril S,S,S-Diketopiperazine primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance in the body .
Pharmacokinetics
These typically include good oral bioavailability, metabolism in the liver, and excretion in the urine .
Result of Action
The primary result of Lisinopril S,S,S-Diketopiperazine’s action is a reduction in blood pressure . This is achieved through the relaxation of blood vessels, reduction in blood volume due to decreased aldosterone-mediated sodium and water reabsorption, and ultimately, a decrease in the overall workload of the heart .
properties
IUPAC Name |
(2S)-2-[(3S,8aS)-3-(4-aminobutyl)-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4/c22-13-5-4-9-17-19(25)23-14-6-10-16(23)20(26)24(17)18(21(27)28)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18H,4-6,9-14,22H2,(H,27,28)/t16-,17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEMHWCBWYXAOU-BZSNNMDCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)N(C(C(=O)N2C1)CCCCN)C(CCC3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(=O)N([C@H](C(=O)N2C1)CCCCN)[C@@H](CCC3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
328385-86-0 | |
Record name | Lisinopril S,S,S-diketopiperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0328385860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LISINOPRIL S,S,S-DIKETOPIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ITR705O35 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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